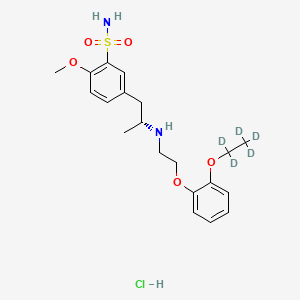

(R)-Tamsulosin-d5 Hydrochloride

Beschreibung

Significance of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling is a fundamental technique in pharmaceutical research that provides detailed insights into a drug's journey through a biological system. musechem.com By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a drug molecule, scientists can track its absorption, distribution, metabolism, and excretion (ADME) with high precision. musechem.commetsol.com This is crucial for understanding a drug's pharmacokinetic and pharmacodynamic properties, which are key to developing safe and effective medicines. nih.govnih.gov

One of the most significant applications of stable isotope labeling is in quantitative bioanalysis, particularly in conjunction with mass spectrometry. nih.gov Deuterated compounds are frequently used as internal standards in these assays. kcasbio.com Because a deuterated internal standard is chemically identical to the analyte being measured, it behaves similarly during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response. kcasbio.comlcms.cz This leads to more accurate and reliable quantification of the drug in biological matrices like plasma or serum. kcasbio.com

Furthermore, deuteration can intentionally alter a drug's metabolic fate. By strategically placing deuterium at sites on the molecule that are susceptible to metabolic breakdown, researchers can slow down the rate of metabolism. nih.govnih.gov This can lead to a longer half-life, potentially allowing for less frequent dosing, and may also reduce the formation of toxic metabolites. nih.govresearchgate.net

Overview of (R)-Tamsulosin-d5 Hydrochloride as a Research Probe

This compound is the deuterated form of (R)-Tamsulosin hydrochloride, an antagonist of the alpha-1 adrenergic receptor. medchemexpress.com In this specific isotopically labeled compound, five hydrogen atoms have been replaced with deuterium atoms. This labeling makes it a valuable tool in various research applications, particularly in pharmacokinetic studies and clinical mass spectrometry. medchemexpress.com

The primary use of this compound is as an internal standard for the quantitative analysis of tamsulosin (B1681236) in biological samples. medchemexpress.comresearchgate.net When analyzing tamsulosin levels in patients, a known amount of this compound is added to the sample. Because of its nearly identical chemical properties, it is extracted and analyzed alongside the non-deuterated tamsulosin. The mass spectrometer can differentiate between the two due to the mass difference imparted by the deuterium atoms. This allows for precise and accurate measurement of the tamsulosin concentration, which is essential for pharmacokinetic studies and therapeutic drug monitoring. nih.govpayeshdarou.ir

Contextualization within Alpha-1 Adrenergic Receptor Antagonist Research

Alpha-1 adrenergic receptors are part of the G protein-coupled receptor superfamily and play a crucial role in mediating physiological responses to norepinephrine (B1679862) and epinephrine, particularly in the cardiovascular and urinary systems. amegroups.cn There are three main subtypes of alpha-1 adrenergic receptors: α1A, α1B, and α1D, each with distinct tissue distributions and pharmacological properties. amegroups.cn

Alpha-1 adrenergic receptor antagonists, also known as alpha-blockers, are a class of drugs that inhibit these receptors. nih.gov Their primary clinical applications are in the treatment of hypertension and benign prostatic hyperplasia (BPH). nih.govwikipedia.org By blocking alpha-1 receptors in vascular smooth muscle, these drugs cause vasodilation and lower blood pressure. wikipedia.org In the prostate and bladder neck, where alpha-1A receptors are predominant, their blockade leads to smooth muscle relaxation, improving urinary flow in patients with BPH. nih.govdrugbank.com

Eigenschaften

Molekularformel |

C20H29ClN2O5S |

|---|---|

Molekulargewicht |

450.0 g/mol |

IUPAC-Name |

2-methoxy-5-[(2R)-2-[2-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]ethylamino]propyl]benzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m1./s1/i1D3,4D2; |

InChI-Schlüssel |

ZZIZZTHXZRDOFM-SAMXTBHESA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl |

Kanonische SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for R Tamsulosin D5 Hydrochloride

General Principles of Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium, a stable isotope of hydrogen, into organic molecules is a cornerstone of pharmaceutical research, often used to study metabolic pathways or to create deuterated drugs with potentially improved pharmacokinetic profiles. nih.gov The underlying principle for the enhanced stability of deuterated compounds is the kinetic isotope effect (KIE). scielo.org.mx The carbon-deuterium (C-D) bond has a lower ground-state energy and thus a higher activation energy for cleavage compared to a carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism. scielo.org.mx

Several general strategies exist for introducing deuterium into organic molecules:

Hydrogen-Deuterium Exchange: This method involves the replacement of a hydrogen atom with a deuterium atom from a deuterium source, such as deuterium oxide (D₂O). wikipedia.org The reaction can be catalyzed by acids, bases, or metals, and is most easily applied to exchangeable protons, like those on hydroxyl or amine groups, or acidic C-H protons adjacent to carbonyl groups. wikipedia.orgnih.govlibretexts.org

Reductive Deuteration: This technique introduces deuterium by reducing a functional group, such as a ketone, alkene, or nitrile, with a deuterated reducing agent. researchgate.net Common reagents include metal deuterides like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net More modern methods utilize D₂O as the deuterium source in conjunction with a reducing agent, which is often more cost-effective. acs.orgacs.org

Biosynthesis and Biocatalysis: Enzymes can be used to catalyze the incorporation of deuterium with high selectivity. researchgate.net For example, biocatalytic reductive deuteration can achieve enantiospecific incorporation of deuterium at stereocenters. researchgate.net

Stereoselective Synthesis of the (R)-Enantiomer

The pharmacological activity of tamsulosin (B1681236) resides in the (R)-enantiomer. rsc.orgrsc.org Therefore, its stereoselective synthesis is critical. Several successful strategies have been developed to obtain the enantiopure (R)-amine precursor, which is a key building block.

Chemoenzymatic Strategies: Biocatalysis offers a highly selective and sustainable route to the chiral amine intermediate. rsc.org

Transaminase (ATA) Biocatalysis: ATAs can be used for the asymmetric amination of a prochiral ketone precursor, such as 2-methoxy-5-(2-oxopropyl)benzenesulfonamide, to directly yield the desired (R)-amine with high enantiomeric excess and yield. rsc.orgrsc.org

Alcohol Dehydrogenase (ADH) Catalysis: An alternative two-step approach involves the ADH-catalyzed reduction of the ketone precursor to a chiral (S)-alcohol. rsc.orgrsc.org This alcohol is then converted into the (R)-amine, for instance, through a telescoped chemical process. rsc.org

Classical Resolution: Traditional chemical methods for separating enantiomers have also been applied.

Diastereomeric Salt Formation: A common industrial method involves the resolution of a racemic amine by forming diastereomeric salts with a chiral resolving agent. Optically active organic acids such as D-tartaric acid, (R,R)-dibenzoyl-D-tartaric acid, or L- or D-10-camphorsulfonic acid are frequently used. rsc.orgkarlancer.com The resulting diastereomers, which have different physical properties, can be separated by fractional crystallization. karlancer.com

Diastereoselective Reductive Amination: Another approach involves the reductive amination of the sulfamoyl acetone (B3395972) precursor using a chiral amine like (R)-α-methylbenzylamine. This creates a mixture of diastereomers that can be separated, followed by the removal of the chiral auxiliary to yield the enantiopure (R)-amine. rsc.orgkarlancer.com

Specific Deuterium Labeling Strategies for Tamsulosin Analogs

To synthesize (R)-Tamsulosin-d5 Hydrochloride, specific deuterium labeling methods must be applied to the pre-formed or forming tamsulosin structure. The "d5" designation indicates that five hydrogen atoms have been replaced by deuterium. A chemically logical position for this labeling is the ethyl group of the 2-(2-ethoxyphenoxy)ethyl moiety.

Hydrogen-deuterium (H/D) exchange is a fundamental reaction where a proton is swapped for a deuteron (B1233211) from a source like D₂O. wikipedia.org This process is often catalyzed by acid or base and is most effective for labile or acidic protons. nih.gov While this method is simple, achieving site-specific deuteration on a non-activated C-H bond, such as on the ethoxy group of tamsulosin, is challenging and may lack the required selectivity for producing a specific d5-analog. scielo.org.mx

Reductive deuteration offers a more controlled method for introducing deuterium. For instance, a precursor ketone could be reduced using a deuterated reagent to form a deuterated alcohol. acs.org A practical method for the reductive deuteration of ketones uses magnesium and D₂O, which can produce α-deuterated alcohols with high levels of deuterium incorporation. acs.org In the context of tamsulosin, if a precursor containing a ketone in the side chain is used, this method could introduce two deuterium atoms. However, to achieve the d5-labeling, this strategy would likely need to be combined with the use of other deuterated precursors. A single-electron transfer (SET) reductive deuteration approach can also be used to convert nitriles into α,α-dideuterio amines using D₂O as the deuterium source. acs.org

Late-stage functionalization (LSF) is an increasingly powerful strategy in medicinal chemistry that allows for the modification of complex molecules, like fully formed tamsulosin, in the final steps of a synthesis. researchgate.netscimatic.orgscispace.com This approach is ideal for introducing isotopic labels without having to redesign the entire synthesis from scratch. scispace.com Recent advances in photoredox and radical-mediated reactions have enabled the selective deuteration of previously unreactive C-H bonds. researchgate.netresearchgate.net For (R)-Tamsulosin-d5, an LSF approach could theoretically target specific C-H bonds for deuteration, although building the molecule from a deuterated precursor is often more straightforward and efficient.

A highly practical and specific strategy for synthesizing the d5 variant would involve building the molecule from a deuterated precursor. The most direct route to (R)-Tamsulosin-d5 is to use deuterated bromoethane (B45996) (bromoethane-d5) to alkylate 2-(2-hydroxyphenoxy)ethylamine, followed by coupling with the chiral (R)-amine portion of the molecule.

Chemical Precursors and Reagents for Deuterated Tamsulosin Synthesis

The synthesis of this compound relies on a combination of starting materials for the tamsulosin backbone and specific deuterating agents.

| Category | Compound Name | Role in Synthesis |

| Tamsulosin Precursors | 2-methoxy-5-(2-oxopropyl)benzenesulfonamide | Key ketone precursor for the chiral amine synthesis. rsc.orgchemicalbook.com |

| 2-(2-ethoxyphenoxy)ethylamine | Side-chain precursor that couples with the chiral amine. rsc.orgchemicalbook.com | |

| (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | The key chiral amine intermediate. rsc.org | |

| L-tyrosine | An alternative starting material for the chiral backbone. google.com | |

| Deuterating Reagents | Deuterium Oxide (D₂O) | Common, cost-effective source of deuterium for exchange reactions and reductive deuterations. acs.org |

| Bromoethane-d5 | A specific deuterated precursor for introducing the d5-ethyl group. | |

| Sodium Borodeuteride (NaBD₄) | A deuterated reducing agent for reductive deuteration of carbonyls. researchgate.net | |

| Lithium Aluminum Deuteride (LiAlD₄) | A powerful deuterated reducing agent. researchgate.net | |

| Deuterium Gas (D₂) | Used in catalytic deuteration reactions. | |

| Resolving Agents | (R,R)-Dibenzoyl-D-tartaric acid | Chiral acid for classical resolution of racemic amines. rsc.orgkarlancer.com |

| D-10-camphorsulfonic acid | Chiral acid for classical resolution of racemic amines. rsc.org | |

| Catalysts/Reagents | Palladium on Carbon (Pd/C) | Catalyst for hydrogenation reactions. karlancer.com |

| Transaminases (ATAs) | Biocatalysts for stereoselective amination. rsc.orgrsc.org | |

| Hydrochloric Acid (HCl) | Used to form the final hydrochloride salt. karlancer.comgoogle.com |

Optimization of Synthetic Routes for Yield and Isotopic Purity

The synthesis of isotopically labeled compounds such as this compound presents a dual challenge: achieving high chemical yield and ensuring high isotopic purity. Optimization strategies, therefore, target both the efficiency of the chemical reactions and the effectiveness of the deuterium incorporation. These efforts are critical for producing a high-quality internal standard for pharmacokinetic studies or as a potential therapeutic agent with an altered metabolic profile.

Optimization efforts typically focus on several key areas: the stereoselective synthesis of the chiral amine intermediate, the efficiency of the deuterium labeling step, and the purification processes that ensure both chemical and isotopic purity.

Improving Chemical Yield and Enantiomeric Purity

One approach involves the use of chiral auxiliaries, such as (R)-phenyl ethylamine (B1201723) or Ellman's sulfinamide reagent ((R)-t-butyl sulfinamide), to guide the stereoselective reduction of a ketone precursor. researchgate.net While effective, the enantiomeric ratio may initially be modest (e.g., 87:13). researchgate.net To enhance the enantiomeric excess (ee) to greater than 99.5%, further purification through crystallization with a chiral resolving agent, like dibenzoyl tartrate, is often necessary. researchgate.net

Further optimization involves refining reaction conditions and catalyst selection. Patents describe synthetic routes that aim to minimize the formation of byproducts by carefully selecting catalysts like Palladium on carbon (Pd/C) or Raney Nickel for hydrogenation steps and using hydrogen donors such as ammonium (B1175870) formate. google.comgoogle.com Such methods report high yields and chemical purities exceeding 99.8%. google.com

The following table illustrates the impact of different synthetic and purification strategies on the enantiomeric purity of the key amine intermediate or final product.

| Method | Chiral Reagent/Enzyme | Reported Enantiomeric Excess (ee) / Optical Purity | Reference |

| Asymmetric Synthesis | Ellman's Sulfinamide Reagent | 87:13 ratio (initial) | researchgate.net |

| Crystallization | Dibenzoyl Tartarate | >99.5% ee | researchgate.net |

| Chemoenzymatic Synthesis | Transaminases | Enantiopure (R)-amine | rsc.org |

| Chiral Resolution | (-)-Camphor-10-sulfonic acid | >99.5% (after 4 recrystallizations) | google.com |

| Asymmetric Synthesis | (R)-phenyl-ethyl amine & PtO₂ catalyst | 99.9% optical purity | google.com |

Achieving High Isotopic Purity

The introduction of deuterium atoms into the Tamsulosin molecule is a critical step that requires careful optimization to maximize isotopic enrichment and prevent back-exchange. The "-d5" designation typically refers to deuteration at specific, metabolically active sites to investigate or alter the drug's pharmacokinetic properties. plos.org

The source of deuterium is a primary consideration. Deuterium oxide (D₂O) is a common and cost-effective deuterium source used in H-D exchange reactions. mdpi.com These reactions are often catalyzed to achieve regioselectivity and high levels of deuterium incorporation. For example, palladium-catalyzed H-D exchange reactions have been shown to provide excellent deuterium incorporation under mild conditions. mdpi.com

Optimization of the labeling reaction involves adjusting parameters such as temperature, reaction time, and the choice of solvent and base catalyst. As shown in studies on other molecules, these conditions can be fine-tuned to control the degree of deuteration. mdpi.com For instance, incubating a compound with a base catalyst like triethylamine (B128534) (TEA) in a D₂O-containing solvent system can lead to the exchange of specific hydrogen atoms for deuterium. mdpi.com

The table below demonstrates how reaction conditions can be optimized for hydrogen-deuterium exchange, based on findings from deuteration studies of various organic molecules.

| Parameter | Condition A | Condition B | Effect on Deuteration | Reference |

| Temperature | Room Temperature | 50 °C | Increased temperature can significantly shorten the required reaction time for high incorporation. | mdpi.com |

| Reaction Time | 1 Day | 3 Days | Longer incubation times can increase the number of exchanged protons, up to a maximum. | mdpi.com |

| Catalyst | Base-catalyzed (e.g., TEA) | Metal-catalyzed (e.g., Pd/C) | The choice of catalyst influences which sites on the molecule are deuterated (regioselectivity). | mdpi.commdpi.com |

| Deuterium Source | D₂O | Deuterated Methanol (Me-OD) | The source must be compatible with the substrate and reaction conditions to ensure efficient deuterium transfer. | mdpi.com |

Advanced Analytical Characterization of R Tamsulosin D5 Hydrochloride

Mass Spectrometry Applications

Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled standards. It provides precise information on molecular weight, structure, and isotopic composition.

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of (R)-Tamsulosin-d5 Hydrochloride by measuring its mass with very high accuracy. The experimentally determined monoisotopic mass of the protonated molecule [M+H]⁺ is compared against the theoretically calculated mass. A close correlation between these values provides strong evidence for the correct molecular formula. For (R)-Tamsulosin-d5, the five deuterium (B1214612) atoms are incorporated into the ethoxy group. lgcstandards.comlgcstandards.com The accurate mass of the free base is reported as 449.18. lgcstandards.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀D₅H₂₃N₂O₅S |

| Theoretical Monoisotopic Mass [M] | 413.1841 |

| Theoretical [M+H]⁺ Mass | 414.1919 |

| Observed Accurate Mass Range | Typically within ± 5 ppm of theoretical value |

Tandem mass spectrometry (MS/MS) is utilized to elucidate the structure of the molecule by analyzing its fragmentation pattern. nih.gov The protonated molecule is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic product ions. The fragmentation pathway of tamsulosin (B1681236) is well-documented. nih.govnih.gov A primary fragmentation involves the cleavage of the ether linkage, resulting in the loss of the 2-(o-ethoxyphenoxy)-ethyl amine moiety. nih.gov

In the case of this compound, the precursor ion mass is increased by 5 atomic mass units compared to its non-deuterated counterpart. Upon fragmentation, the deuterium-labeled ethoxy group is part of the neutral loss, leading to a major product ion that is identical in mass to that of unlabeled tamsulosin. This confirms that the deuterium labeling is on the portion of the molecule that is cleaved off.

| Compound | Precursor Ion (m/z) | Major Product Ions (m/z) | Proposed Neutral Loss |

|---|---|---|---|

| (R)-Tamsulosin | 409.2 | 228.1, 200.1 | C₁₀H₁₅NO₂ |

| (R)-Tamsulosin-d5 | 414.2 | 228.1, 200.1 | C₁₀D₅H₁₀NO₂ |

Mass spectrometry is the definitive method for determining the isotopic purity of a labeled compound. By examining the mass spectrum in the region of the molecular ion, the relative abundance of the desired d5 species can be measured against the unlabeled (d0) and partially labeled (d1-d4) species. The distribution and intensity of these isotopic peaks allow for the calculation of the isotopic enrichment. For high-quality reference standards, the isotopic purity is expected to be very high. For instance, commercially available this compound is often specified with a purity of at least 99 atom % D. lgcstandards.com

| Isotopologue | Relative Abundance (%) |

|---|---|

| d0 (Unlabeled) | < 0.1% |

| d1-d4 | < 1.0% |

| d5 (Target) | > 99.0% |

Note: The data in this table is representative and illustrates a typical high-purity sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) NMR spectroscopy is a direct method to confirm the site of deuterium incorporation. A ²H NMR spectrum of this compound would be expected to show signals corresponding specifically to the chemical environments of the deuterium atoms. Since the labeling is on the ethoxy group (ethoxy-d5), a distinct resonance in the aliphatic region of the spectrum would confirm that the deuterium atoms are located on the ethyl moiety attached to the phenoxy ring, as intended.

Proton (¹H) and Carbon-13 (¹³C) NMR are used for the complete structural elucidation of the molecule. When comparing the ¹H NMR spectrum of this compound with that of its non-deuterated analog, the most significant difference is the absence or dramatic reduction of signals corresponding to the ethoxy group protons (-OCH₂CH₃). chemicalbook.com

Similarly, in the ¹³C NMR spectrum, the signals for the two carbon atoms of the ethoxy group will be significantly altered. Due to C-D coupling, these carbon signals will appear as complex multiplets and may have a much lower intensity compared to the corresponding signals in the unlabeled compound. This provides further definitive evidence of the location of the deuterium labels.

| Nucleus | Expected Observation in (R)-Tamsulosin-d5 Spectrum (vs. Unlabeled) |

|---|---|

| ¹H | Absence of quartet and triplet signals for the ethoxy group protons. |

| ¹³C | Appearance of multiplets with reduced intensity for the ethoxy group carbons due to C-D coupling. |

| ²H | Presence of signals confirming deuterium atoms are in the ethoxy group environment. |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are fundamental in the analysis of this compound, providing the means to separate the compound of interest from impurities and to determine its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound. The development of a robust HPLC method is critical for separating the active pharmaceutical ingredient (API) from any process-related impurities or degradation products.

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of tamsulosin hydrochloride. These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. nih.govrasayanjournal.co.injapsonline.com The selection of the mobile phase composition, flow rate, and detection wavelength are optimized to achieve the best separation and sensitivity. For instance, one method employs a mobile phase of acetonitrile and water (50:50 v/v) with a flow rate of 1.5 ml/min and UV detection at 214 nm, achieving a retention time of 1.7 minutes for tamsulosin hydrochloride. nih.gov Another method uses a mixture of methanol and phosphate (B84403) buffer (pH 7.8) in an 80:20 v/v ratio with a flow rate of 1 mL/min and detection at 230 nm. asianpubs.org

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is linear, accurate, precise, specific, and robust. scispace.com Linearity is typically established over a concentration range of 5 to 100 μg/ml. nih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Reverse Phase C18 | Inertsil ODS 3V (5 microns, 15 x 4.6 mm) | Hypersil ODS C18 (250 X 4.6 mm, 5µ particle size) |

| Mobile Phase | Acetonitrile:Water (50:50 v/v) nih.gov | Acetonitrile:Buffer (30:70) | Acetonitrile:(0.05M) KH2PO4 buffer (45:55) japsonline.com |

| Flow Rate | 1.5 ml/min nih.gov | 2 mL/minute | 1.8 ml/min japsonline.com |

| Detection | 214 nm nih.gov | 220 nm | 240 nm japsonline.com |

| Retention Time | 1.7 min nih.gov | ~6.6 min | Not Specified |

Since tamsulosin is a chiral molecule, with the (R)-enantiomer being the pharmacologically active form, it is crucial to determine the enantiomeric purity of this compound. nih.gov Chiral chromatography is the primary technique used for this purpose.

Chiral stationary phases (CSPs) are employed to separate the (R)- and (S)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are commonly used. nih.gov For instance, a Chiralcel OD-R column with a mobile phase of 0.5 mol L–1 sodium perchlorate and acetonitrile (80:20, v/v, pH 4.0) has been successfully used to separate the enantiomers of tamsulosin hydrochloride. researchgate.net Another method utilizes a Lux Amylose-1 chiral stationary phase to separate tamsulosin from its enantiomer, Impurity G. phenomenex.com

Capillary electrophoresis (CE) with a chiral selector, such as sulfated β-cyclodextrin, has also been developed for the enantiomeric separation of tamsulosin. rsc.orgnih.gov

| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Detection |

|---|---|---|---|

| Chiral HPLC | Chiralcel OD-R column researchgate.net | 0.5 mol L–1 sodium perchlorate and acetonitrile (80:20, v/v, pH 4.0) researchgate.net | 223 nm researchgate.net |

| Chiral HPLC | Lux Amylose-1 phenomenex.com | Not specified | Not specified |

| Capillary Electrophoresis | Sulfated β-cyclodextrin rsc.orgnih.gov | 200 mM acetic acid titrated with NH4OH to pH 4.0 nih.gov | Tandem Mass Spectrometry nih.gov |

Spectroscopic Methods for Molecular Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and for identifying any unknown impurities.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides valuable information about the molecular weight and fragmentation pattern of the compound. nih.gov For tamsulosin, the protonated molecular ion [M+H]+ is observed at m/z 409.1. ijpsonline.com The fragmentation of this ion produces characteristic product ions, such as the one at m/z 228, which can be used for quantification and identification. nih.govresearchgate.net High-resolution mass spectrometry can confirm the elemental composition of the molecule and its fragments. nih.gov

Impurity Profiling and Identification in Deuterated Syntheses

The synthesis of deuterated compounds can sometimes lead to the formation of unique impurities. Therefore, a thorough impurity profiling is essential. During the synthesis and storage of tamsulosin, various impurities can form, including related substances, degradation products, and residual solvents. daicelpharmastandards.com

Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are performed to identify potential degradation products. scispace.comscholarsresearchlibrary.com HPLC methods are then used to separate these degradation products from the main compound. scispace.com

LC-MS/MS is a key technique for the identification and characterization of these impurities. ijpsonline.com By analyzing the mass-to-charge ratio and fragmentation patterns of the impurity peaks, their structures can often be elucidated. For example, in the analysis of tamsulosin hydrochloride, five main related substances were characterized using TOF-MS for molecular weight information and a triple quadrupole mass spectrometer for their product mass spectra. ijpsonline.com

Common impurities in tamsulosin synthesis can include starting materials, intermediates, and by-products of side reactions. The presence of these impurities must be controlled to ensure the safety and efficacy of the final product.

Preclinical Pharmacokinetic and Drug Metabolism Investigations Utilizing R Tamsulosin D5 Hydrochloride

Application of Stable Isotope Tracers in Preclinical ADME Studies

Stable isotope labeling, particularly with deuterium (B1214612) (²H or D), has emerged as a powerful technique in preclinical ADME studies. medchemexpress.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer to handle and eliminating the concerns associated with radioactive waste disposal. nih.gov The incorporation of deuterium into a drug molecule, creating a "heavy" version of the parent compound, allows for its differentiation from the endogenous and unlabeled drug molecules by mass spectrometry. medchemexpress.com This distinction is fundamental to a variety of applications in preclinical research.

The use of stable isotope-labeled compounds like (R)-Tamsulosin-d5 hydrochloride facilitates the determination of key pharmacokinetic parameters such as bioavailability, clearance, and volume of distribution with high accuracy. nih.gov By co-administering the labeled and unlabeled drug, researchers can precisely track the fate of the administered dose, distinguishing it from any pre-existing levels of the drug in the system. This methodology is particularly advantageous in "microdosing" studies and in situations where the drug is also an endogenous compound. nih.gov Furthermore, stable isotope tracers are instrumental in metabolite identification and quantification, providing a clear signature for metabolites derived from the administered drug.

Elucidation of Metabolic Pathways in Animal Models

The biotransformation of a drug is a critical determinant of its efficacy and safety. Understanding the metabolic pathways is essential for predicting potential drug-drug interactions and identifying any pharmacologically active or toxic metabolites. The use of deuterated compounds like this compound significantly aids in this process.

Following administration of this compound to animal models, biological samples such as plasma, urine, and feces can be analyzed using high-resolution mass spectrometry. The presence of the deuterium label results in a characteristic mass shift in the metabolites derived from the administered drug. This "isotope signature" allows for the unambiguous identification of drug-related metabolites amidst a complex biological matrix.

Tamsulosin (B1681236) is known to be metabolized in the liver primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. nih.govdrugbank.compharmgkb.orgresearchgate.net The major metabolic pathways include O-deethylation, hydroxylation, and oxidative deamination. nih.govdrugbank.com When this compound is used, the resulting deuterated metabolites can be readily identified. For instance, if the deuterium atoms are placed on the methoxy (B1213986) group of the tamsulosin molecule, any metabolite retaining this group will exhibit the corresponding mass increase. This allows for a clear distinction between metabolites formed through different pathways.

Table 1: Theoretical Deuterated Metabolites of this compound

| Metabolic Reaction | Metabolite | Expected Mass Shift (relative to unlabeled metabolite) |

| O-deethylation | Deuterated M-1 metabolite | +5 Da |

| Hydroxylation | Deuterated M-3 metabolite | +5 Da |

| Oxidative deamination | Deuterated AM-1 metabolite | +5 Da |

| Demethylation | Deuterated M-4 metabolite | 0 Da (if deuterons are on the removed methyl group) or +5 Da (if on another part of the molecule) |

This table is illustrative and the actual mass shift depends on the specific location of the deuterium atoms in the this compound molecule.

"Metabolic soft spots" are chemically labile sites on a drug molecule that are most susceptible to metabolism. Identifying these soft spots early in drug development can guide medicinal chemists in designing more stable and effective drug candidates. Deuterium labeling can be a strategic tool in this analysis. osti.gov

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can lead to a slower rate of metabolism at the site of deuteration. osti.gov By strategically placing deuterium atoms at various positions on the tamsulosin molecule, researchers can observe changes in the metabolic profile. A significant reduction in the formation of a particular metabolite when a specific position is deuterated suggests that this position is a metabolic soft spot. This approach can help in understanding the primary sites of metabolic attack and guide the synthesis of next-generation molecules with improved metabolic stability. mdpi.com

Quantitative Bioanalysis in Preclinical Biological Matrices

Accurate quantification of drug and metabolite concentrations in biological fluids and tissues is the cornerstone of pharmacokinetic analysis. This compound plays a crucial role as an internal standard in the development and validation of highly sensitive and specific bioanalytical methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, specificity, and speed. payeshdarou.irrjptonline.orgnu.edu.kznih.gov In these methods, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is indispensable.

The development of an LC-MS/MS method involves optimizing several parameters, including the chromatographic separation conditions and the mass spectrometric detection settings. researchgate.net The use of a SIL-IS is critical for correcting for any variability that may occur during sample preparation (e.g., extraction), chromatography, and ionization in the mass spectrometer. researchgate.net Because this compound is chemically identical to the unlabeled tamsulosin, it co-elutes and experiences similar matrix effects, making it the ideal internal standard. researchgate.net

Method validation is performed according to regulatory guidelines to ensure the reliability of the analytical data. Key validation parameters include:

Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. payeshdarou.ir

Linearity: The range of concentrations over which the instrument response is proportional to the analyte concentration. rjptonline.orgnu.edu.kz

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. payeshdarou.irrjptonline.orgnu.edu.kz

Recovery: The efficiency of the extraction process. nih.gov

Matrix Effect: The influence of matrix components on the ionization of the analyte. payeshdarou.ir

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. nih.gov

Table 2: Representative LC-MS/MS Method Parameters for Tamsulosin Analysis

| Parameter | Typical Conditions |

| Chromatographic Column | C18 or similar reversed-phase column rjptonline.orgnih.gov |

| Mobile Phase | A mixture of organic solvent (e.g., acetonitrile, methanol) and aqueous buffer (e.g., ammonium (B1175870) acetate, formic acid) rjptonline.orgnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) rjptonline.orgnih.gov |

| Mass Transitions (MRM) | For tamsulosin: m/z 409 → 228; For a deuterated IS (e.g., d5-tamsulosin): a corresponding mass shift would be monitored. nih.govresearchgate.net |

| Internal Standard | This compound |

This compound is central to both absolute and relative quantification strategies in preclinical bioanalysis.

Absolute Quantification: This involves determining the exact concentration of tamsulosin in a biological sample. researchgate.netstanford.edu A calibration curve is constructed by analyzing a series of standards with known concentrations of unlabeled tamsulosin and a fixed concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration. The concentration of tamsulosin in unknown samples is then interpolated from this calibration curve. This approach is essential for determining key pharmacokinetic parameters.

Relative Quantification: In some instances, the goal is to compare the levels of tamsulosin between different samples or treatment groups without needing to know the exact concentration. researchgate.netnih.gov In these studies, the SIL-IS is used to normalize the analyte response across different samples, allowing for a reliable comparison of relative abundances. This can be particularly useful in high-throughput screening assays or in early-stage discovery studies where the focus is on identifying trends rather than absolute values.

The use of this compound as an internal standard significantly enhances the precision and accuracy of both absolute and relative quantification, ensuring the generation of robust and reliable data from preclinical studies. nih.gov

Assessment of Deuterium Kinetic Isotope Effects on Metabolic Transformations

The substitution of hydrogen with its heavier isotope, deuterium, at a site of metabolic attack can lead to a slower rate of bond cleavage. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool in drug metabolism studies to identify rate-determining steps and to predict the in vivo consequences of deuteration.

Theoretical Basis of Deuterium Kinetic Isotope Effects

The foundation of the kinetic isotope effect lies in the principles of molecular vibrations and zero-point energy. The bond between a carbon atom and a hydrogen atom (C-H) has a higher vibrational frequency and, consequently, a higher zero-point energy than the corresponding bond between a carbon atom and a deuterium atom (C-D). This is because the mass of deuterium is approximately twice that of hydrogen. Breaking a C-D bond, therefore, requires more energy than breaking a C-H bond, leading to a slower reaction rate.

The magnitude of the KIE is expressed as the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD), denoted as kH/kD. nih.gov A kH/kD value significantly greater than 1 indicates a primary kinetic isotope effect, which occurs when the bond to the isotope is broken in the rate-determining step of the reaction. nih.gov Secondary kinetic isotope effects, which are typically smaller, can also be observed when the isotopic substitution is at a position not directly involved in bond cleavage but influences the reaction through steric or electronic effects.

In the context of drug metabolism, cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of many drugs. nih.gov The catalytic cycle of CYP enzymes involves the abstraction of a hydrogen atom from the substrate. nih.gov If this hydrogen abstraction is the rate-limiting step, then replacing that hydrogen with deuterium can significantly slow down the metabolism of the drug. nih.gov This can lead to increased plasma concentrations, a longer half-life, and altered metabolic profiles. nih.gov However, the observed KIE in vivo can be influenced by several factors, including the specific CYP isozyme involved and the potential for "metabolic switching," where the enzyme metabolizes an alternative, non-deuterated site on the molecule. nih.gov

Experimental Measurement of Isotope Effects on Tamsulosin Metabolism

Tamsulosin is a selective alpha-1A and alpha-1D adrenoceptor antagonist. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6. nih.govpharmgkb.org The major metabolic pathways for tamsulosin involve O-deethylation, O-demethylation, and hydroxylation.

Experimental Approach:

A typical in vitro experiment to measure the KIE on tamsulosin metabolism would involve the following steps:

Incubation: (R)-Tamsulosin Hydrochloride (the non-deuterated parent compound) and this compound are incubated separately with a source of metabolic enzymes, such as human liver microsomes or recombinant CYP3A4 and CYP2D6 enzymes. Human liver microsomes are a common in vitro tool as they contain a rich complement of drug-metabolizing enzymes.

Analysis: At various time points, the reaction is quenched, and the concentrations of the parent compound and its metabolites are measured using a sensitive analytical technique like liquid chromatography-mass spectrometry (LC-MS).

Data Calculation: The rates of disappearance of the parent compounds (kH and kD) and the rates of formation of the metabolites are calculated. The KIE (kH/kD) is then determined from these rates.

Illustrative Research Findings:

| Compound | Incubation Time (min) | Parent Compound Remaining (%) |

|---|---|---|

| (R)-Tamsulosin Hydrochloride | 0 | 100 |

| (R)-Tamsulosin Hydrochloride | 15 | 75 |

| (R)-Tamsulosin Hydrochloride | 30 | 50 |

| (R)-Tamsulosin Hydrochloride | 60 | 25 |

| This compound | 0 | 100 |

| This compound | 15 | 85 |

| This compound | 30 | 70 |

| This compound | 60 | 50 |

| Parameter | Value |

|---|---|

| kH (Rate constant for (R)-Tamsulosin Hydrochloride) | 0.0231 min⁻¹ |

| kD (Rate constant for this compound) | 0.0116 min⁻¹ |

| kH/kD | 1.99 |

Further analysis would involve quantifying the formation of the major metabolites to understand if the deuteration affects specific metabolic pathways differently. For instance, if the d5 substitution is at the ethoxy group, a significant decrease in the formation of the O-deethylated metabolite would be expected.

The insights gained from such preclinical investigations are crucial for understanding the metabolic fate of deuterated drug candidates and for predicting their pharmacokinetic behavior in vivo. A significant KIE could translate to improved pharmacokinetic properties, such as reduced clearance and increased exposure, potentially leading to a more favorable dosing regimen. However, the possibility of metabolic switching, where the enzymatic attack shifts to a non-deuterated site, must also be carefully evaluated as it can diminish the intended effect of deuteration. nih.gov

Stereochemical Considerations in R Tamsulosin D5 Hydrochloride Research

Importance of (R)-Enantiomer Purity in Research Models

In pharmacological research, the use of a single, pure enantiomer is critical, as stereoisomers of a chiral drug can exhibit significant differences in their biological activity. nih.gov The therapeutic activity of tamsulosin (B1681236) resides almost exclusively in the (R)-enantiomer, while the (S)-enantiomer is considered a chiral impurity and is largely inactive. researchgate.netijpsonline.com Therefore, ensuring high enantiomeric purity of (R)-Tamsulosin-d5 Hydrochloride in research models is essential for several reasons:

Accurate Pharmacological Assessment: The presence of the (S)-enantiomer could lead to an underestimation of the potency and efficacy of the (R)-enantiomer. Even if considered inactive, the (S)-form could potentially have weak, uncharacterized biological effects or competitive interactions at very high concentrations, confounding the interpretation of experimental results. nih.gov

Reliable Quantification: In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is used as an internal standard to accurately measure concentrations of (R)-tamsulosin in biological matrices. Any contamination with the (S)-tamsulosin-d5 enantiomer or the non-deuterated (R)-tamsulosin would compromise the integrity of the analytical method, leading to inaccurate pharmacokinetic data.

Metabolic Profiling: The stereochemistry of a molecule can influence its metabolic fate. Using an enantiomerically pure standard ensures that any observed metabolites are derived from the active (R)-enantiomer, allowing for a clear and accurate understanding of its biotransformation pathways.

The development of stereoselective analytical methods, such as chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), has been crucial for the quality control and enantiomeric purity assessment of tamsulosin and its intermediates. ijpsonline.comresearchgate.net These methods are vital for confirming that research compounds like this compound are free from their corresponding (S)-enantiomer, thereby guaranteeing the validity of research findings. ijpsonline.com

Chiral Recognition in Biological Systems

The pharmacological selectivity of tamsulosin is a direct result of chiral recognition at its biological targets, the α1-adrenergic receptors (α1-ARs). These receptors are stereospecific, meaning they can differentiate between the (R) and (S) enantiomers of tamsulosin, leading to significant differences in binding affinity.

Research using cloned human α1-adrenoceptor subtypes has definitively shown that (R)-tamsulosin has a much higher affinity for these receptors than its stereoisomer. nih.gov A study displacing a radiolabeled ligand from cloned α1-AR subtypes demonstrated a clear stereoselectivity for (R)-tamsulosin (identified as [-]YM617) over the (S)-enantiomer (identified as [+]YM617). nih.gov

The binding affinities (pKi values, which are the negative logarithm of the inhibitory constant, Ki) illustrate this stereoselectivity. A higher pKi value indicates a stronger binding affinity.

Table 1: Binding Affinities (pKi) of Tamsulosin Enantiomers for Human α1-Adrenoceptor Subtypes

| Compound | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor |

|---|---|---|---|

| (R)-Tamsulosin | 10.38 | 9.33 | 9.85 |

| (S)-Tamsulosin | Not specified as significantly lower | Not specified as significantly lower | Not specified as significantly lower |

| Prazosin (non-selective) | 9.43 | 9.68 | 9.59 |

Data sourced from a study on human recombinant α1-adrenoceptors. nih.gov

The data clearly indicate that (R)-tamsulosin binds with very high affinity to the α1A and α1D subtypes, and with approximately 11-fold lower affinity to the α1B subtype. nih.gov The affinity for the (S)-enantiomer is substantially lower. nih.gov This high degree of stereoselectivity is also observed in transport mechanisms. For instance, the organic cation transporter 1 (OCT1) shows a stereopreference for the uptake of (R)-tamsulosin over the (S)-enantiomer. acs.org This chiral recognition at both the receptor and transporter level underscores the molecular basis for using the pure (R)-enantiomer in therapy and research.

Stereospecific Interactions in Preclinical Pharmacological Models

The stereoselective binding observed in molecular assays translates directly to stereospecific functional effects in preclinical pharmacological models. These models, which include isolated tissues and animal studies, confirm that the (R)-enantiomer is responsible for the desired pharmacological blockade of α1-adrenoceptors.

Preclinical studies have demonstrated that (R)-tamsulosin is a potent antagonist in functional assays, while the (S)-enantiomer is significantly less active. For example, in studies using liver membranes from different species to investigate α1-AR subtype selectivity, (R)-tamsulosin showed a much higher affinity for the α1A-adrenoceptor subtype (found in guinea pig and rabbit livers) compared to the α1B-subtype (found in rat livers). nih.gov

Table 2: Dissociation Constants (Kd) of 3H-Tamsulosin in Liver Membranes from Different Species

| Species | Predominant Receptor Subtype (Pharmacology) | Kd (pM) |

|---|---|---|

| Guinea Pig | α1A | 70 |

| Rabbit | α1A | 140 |

| Rat | α1B | 510 |

Data sourced from a study on α1-adrenoceptor subtype selectivity. nih.gov

These findings from preclinical models are consistent with the receptor binding data and highlight the functional importance of stereochemistry. The higher affinity of (R)-tamsulosin for the α1A-adrenoceptors, which are prevalent in the prostate, explains its therapeutic efficacy in relaxing prostate smooth muscle with less impact on the α1B-adrenoceptors found in blood vessels. researchgate.netacademie-sciences.fr Studies in pig superior vesical arteries, a model for bladder blood supply, also show that tamsulosin effectively antagonizes α1A-adrenoceptor-mediated contractions, providing a potential mechanism for its effects beyond the prostate. bond.edu.au The profound difference in activity between the enantiomers in these preclinical systems solidifies the rationale for the development and use of (R)-tamsulosin as a single-enantiomer product.

Mechanistic Pharmacology and Receptor Binding Studies in Vitro and Preclinical

Investigations of Alpha-1 Adrenergic Receptor Binding Kinetics

A fundamental step in characterizing any new chemical entity is to determine its binding affinity and kinetics at its molecular target. For (R)-Tamsulosin-d5 Hydrochloride, this would involve a series of radioligand binding assays using cloned human alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D) expressed in suitable cell lines.

These studies would aim to determine the equilibrium dissociation constant (Kd) and the kinetic parameters, such as the association (kon) and dissociation (koff) rate constants. A direct comparison of these values with those of non-deuterated (R)-Tamsulosin Hydrochloride would reveal any potential deuterium (B1214612) isotope effects on receptor binding.

Table 1: Hypothetical Comparative Alpha-1 Adrenergic Receptor Binding Affinities (Ki, nM)

| Compound | α1A-Adrenergic Receptor | α1B-Adrenergic Receptor | α1D-Adrenergic Receptor |

| (R)-Tamsulosin Hydrochloride | Data Unavailable | Data Unavailable | Data Unavailable |

| This compound | Data Unavailable | Data Unavailable | Data Unavailable |

This table illustrates the type of data required from competitive binding studies to compare the receptor subtype selectivity of the deuterated and non-deuterated compounds. Currently, no such data is publicly available.

Functional Assays and Signal Transduction Studies in Cell-Based Models

Beyond receptor binding, functional assays are critical to assess the biological response elicited by the compound. For this compound, these assays would typically involve cell-based models expressing specific alpha-1 adrenergic receptor subtypes.

Key functional parameters to be investigated would include the antagonist potency (pA2 or IC50 values) in inhibiting agonist-induced downstream signaling pathways, such as intracellular calcium mobilization or inositol (B14025) phosphate (B84403) accumulation. Comparing these functional potencies with those of non-deuterated tamsulosin (B1681236) would provide insights into whether deuteration impacts the compound's ability to modulate receptor function.

Comparative Pharmacological Profiling of Deuterated and Non-Deuterated Tamsulosin Analogs

A comprehensive pharmacological profile would extend beyond the primary target to include a broader range of receptors, ion channels, and enzymes. This is essential to identify any potential off-target effects that may differ between the deuterated and non-deuterated analogs.

Table 2: Hypothetical Comparative Functional Potency (IC50, nM) in Cell-Based Assays

| Compound | α1A-Mediated Calcium Mobilization | α1D-Mediated Inositol Phosphate Accumulation |

| (R)-Tamsulosin Hydrochloride | Data Unavailable | Data Unavailable |

| This compound | Data Unavailable | Data Unavailable |

This table represents the kind of data needed from functional assays to compare the antagonist activity of the two compounds at different receptor subtypes. This information is currently not available in the public domain.

Deuterium Labeling for Ligand-Receptor Interaction Mechanism Elucidation

The strategic placement of deuterium atoms in a molecule can serve as a powerful tool to probe the mechanism of ligand-receptor interactions. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect if C-H bond cleavage is involved in the rate-determining step of a reaction.

Application of R Tamsulosin D5 Hydrochloride As a Stable Isotope Internal Standard

Principles of Stable Isotope Dilution Mass Spectrometry

Stable Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the precise quantification of a substance (analyte) within a sample. osti.govwikipedia.org The core principle involves adding a known amount of an isotopically labeled version of the analyte, known as the internal standard, to the sample. wikipedia.org This "spiked" sample is then processed and analyzed by a mass spectrometer.

Because the internal standard is chemically identical to the analyte, it behaves the same way during sample preparation, extraction, and analysis. aptochem.com Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. The mass spectrometer can distinguish between the analyte and the internal standard due to the mass difference created by the isotopic label (e.g., deuterium). youtube.com By measuring the ratio of the signal from the analyte to the signal from the internal standard, a highly accurate and precise quantification of the analyte in the original sample can be achieved. osti.govnih.gov This method effectively corrects for variations in sample handling and instrument response, leading to more reliable and reproducible results. clearsynth.com

Method Development for Quantitative Analysis of Tamsulosin (B1681236)

The development of a robust and reliable analytical method is crucial for the accurate quantification of tamsulosin in biological matrices like plasma or serum. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and preferred technique for this purpose due to its high sensitivity and selectivity. nih.govnih.gov

A typical method involves several key steps:

Sample Preparation: This step aims to extract tamsulosin from the complex biological matrix. Common techniques include protein precipitation and liquid-liquid extraction. nih.govpayeshdarou.ir

Chromatographic Separation: The extracted sample is then injected into a liquid chromatograph. The chromatograph separates tamsulosin and its internal standard, (R)-Tamsulosin-d5 Hydrochloride, from other components in the sample. This separation is typically achieved using a C18 reversed-phase column. nih.govnih.gov

Mass Spectrometric Detection: After separation, the compounds are introduced into the mass spectrometer. The instrument is set to monitor specific mass-to-charge ratio transitions for both tamsulosin and its deuterated internal standard. nih.govresearchgate.net This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity.

The use of this compound as an internal standard is critical in this process. Because it co-elutes with the unlabeled tamsulosin, it helps to compensate for any variations that might occur during the analytical process, such as fluctuations in injection volume or ionization efficiency. aptochem.com Several studies have successfully developed and validated LC-MS/MS methods for tamsulosin quantification using a deuterated internal standard, achieving high sensitivity with a low limit of quantification. nih.govnih.gov

Validation of Analytical Methods for Bioanalytical Applications

Before an analytical method can be used for routine analysis of study samples, it must undergo a rigorous validation process to ensure it is reliable and fit for its intended purpose. who.int This validation is guided by regulatory bodies and includes the assessment of several key parameters:

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | The correlation coefficient (r²) of the calibration curve should be ≥ 0.99. nih.govpayeshdarou.ir |

| Accuracy | The closeness of the measured value to the true value. It is assessed by analyzing quality control (QC) samples at different concentrations. | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). payeshdarou.irnih.gov |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). | The RSD should not exceed 15% (20% at the LLOQ). payeshdarou.irnih.gov |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. | No significant interfering peaks should be observed at the retention time of the analyte and internal standard in blank samples. nih.gov |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. | The CV of the matrix factor across different lots of the biological matrix should be ≤ 15%. nih.gov |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | The mean concentration at each stability condition should be within ±15% of the nominal concentration. nih.gov |

The use of a deuterated internal standard like this compound is highly beneficial in method validation as it helps to mitigate variability and ensure that the method meets the stringent requirements for bioanalytical applications. nih.gov

Role in High-Throughput Screening and Research Assays

In the realms of drug discovery and development, high-throughput screening (HTS) and various research assays are employed to analyze a large number of samples in a short period. The robustness and efficiency of the analytical method are paramount in these settings.

The use of this compound as an internal standard in LC-MS/MS assays significantly contributes to the high-throughput capabilities. aptochem.com By providing a reliable internal reference, it allows for:

Simplified Sample Preparation: The robustness of the stable isotope dilution method can sometimes allow for simpler and faster sample preparation techniques without compromising data quality.

Confident Data Interpretation: The reliability of the quantitative data is crucial for making informed decisions in research and development, such as in pharmacokinetic and pharmacodynamic studies. nih.gov

The improved assay performance and reliability make this compound an essential tool in research assays designed to investigate the properties and effects of tamsulosin. medchemexpress.com

Computational Chemistry and Molecular Modeling Studies of R Tamsulosin D5 Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding how isotopic substitution influences a molecule's properties at the subatomic level. The replacement of five hydrogen atoms with deuterium (B1214612) in the ethoxy group of tamsulosin (B1681236) introduces subtle but significant changes to its electronic structure and reactivity.

The primary alteration stems from the difference in mass between hydrogen and deuterium. According to quantum mechanics, this mass difference affects the zero-point vibrational energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond has a lower zero-point energy, making it stronger and more stable. nih.gov This increased bond strength requires more energy to be cleaved, a phenomenon that has profound implications for the molecule's metabolic stability. youtube.com

Table 1: Predicted Effects of Deuteration on Quantum Chemical Properties of the Ethoxy Group in Tamsulosin

| Property | (R)-Tamsulosin Hydrochloride (C-H) | (R)-Tamsulosin-d5 Hydrochloride (C-D) | Predicted % Change |

| Bond Dissociation Energy | Lower | Higher | Increased |

| Vibrational Frequency | Higher | Lower | Decreased |

| Bond Length | Longer | Shorter | Decreased |

This table is predictive and based on established principles of quantum chemistry and the kinetic isotope effect.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

(R)-Tamsulosin exerts its therapeutic effect by acting as a selective antagonist at α1-adrenergic receptors, particularly the α1A and α1D subtypes. nih.govfrontiersin.org Molecular modeling studies on the non-deuterated tamsulosin have provided insights into its binding mechanism within these receptors. These studies suggest that key interactions occur between the drug molecule and specific amino acid residues in the transmembrane domains of the receptor. nih.gov

For tamsulosin, crucial binding interactions involve the amine group of the ethanylamine chain, the methoxy (B1213986) group of the benzene (B151609) ring, and the sulfonamide nitrogen. nih.gov These interactions stabilize the drug within the binding pocket of the α1-adrenergic receptors. nih.gov

Table 2: Key Interacting Moieties of Tamsulosin with α1-Adrenergic Receptors

| Tamsulosin Moiety | Interacting Transmembrane Domain(s) | Reference |

| Amine group of ethanylamine chain | TM3, TM5 | nih.gov |

| Methoxy group of benzene ring | TM4 | nih.gov |

| Sulfonamide nitrogen of benzene ring | TM3, TM4, TM5 | nih.gov |

This table is based on molecular modeling studies of non-deuterated tamsulosin.

Prediction of Metabolic Fate and Isotope Effects

The primary motivation for the deuteration of pharmaceuticals is often to favorably alter their metabolic profile. The C-D bond is stronger than the C-H bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond. This phenomenon is known as the kinetic isotope effect (KIE). nih.govnih.gov

The metabolism of tamsulosin is primarily carried out in the liver by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. drugbank.compharmgkb.org Key metabolic pathways for tamsulosin include the de-ethylation of the o-ethoxyphenoxy moiety. drugbank.comnih.gov Since this compound is deuterated at this specific ethoxy group, a significant primary KIE is anticipated for its O-deethylation. This would lead to a reduced rate of formation of the corresponding de-ethylated metabolite. nih.govtandfonline.com

A potential consequence of slowing down a primary metabolic pathway is "metabolic shunting." This occurs when the metabolic machinery of the body compensates by utilizing alternative metabolic routes more extensively. In the case of tamsulosin, this could lead to an increased formation of other metabolites, such as those resulting from hydroxylation or demethylation at other sites on the molecule. drugbank.comnih.gov Computational tools can help predict the likelihood and consequences of metabolic shunting.

Table 3: Predicted Impact of Deuteration on Tamsulosin Metabolism

| Metabolic Pathway | Primary Enzyme(s) | Predicted Effect of d5-Substitution | Consequence |

| De-ethylation of ethoxyphenoxy group | CYP3A4 | Decreased rate (KIE) | Reduced formation of M-1 metabolite |

| Oxidative deamination | CYP3A4 | No direct effect | Potential for metabolic shunting |

| Hydroxylation | CYP2D6 | No direct effect | Potential for metabolic shunting |

| Demethylation | CYP2D6 | No direct effect | Potential for metabolic shunting |

This table is predictive, based on known metabolic pathways of tamsulosin and the principles of the kinetic isotope effect.

In Silico Tools for Deuterium Labeling Design

The design of deuterated drugs is greatly facilitated by a variety of in silico tools that can predict the metabolic fate of a molecule and the potential impact of isotopic substitution. nih.govnih.gov These computational approaches can be broadly categorized as ligand-based and structure-based methods. benthamscience.comcreative-biolabs.com

Ligand-based methods analyze the chemical structure of the drug itself to identify "metabolic soft spots"—positions that are most susceptible to metabolism. Structure-based methods, on the other hand, involve docking the drug molecule into the active site of a metabolic enzyme (like a CYP450) to predict binding affinity and the most likely sites of oxidation. nih.gov

For designing a deuterated version of a drug like tamsulosin, these tools can be used to:

Identify the primary sites of metabolism.

Predict the magnitude of the KIE upon deuteration at specific positions.

Anticipate potential metabolic shunting pathways.

Optimize the placement of deuterium to achieve the desired pharmacokinetic profile without negatively impacting therapeutic efficacy.

A range of commercial and academic software packages are available for these purposes, integrating methods like quantum mechanics, machine learning, and molecular dynamics. oup.comoptibrium.comlabmanager.comnews-medical.netcambridgenetwork.co.ukoptibrium.comnih.govclick2drug.orgchemaxon.comresearchgate.net

Table 4: In Silico Tools and Their Application in Deuterated Drug Design

| Tool/Platform Category | Specific Application | Examples |

| Metabolite Prediction Software | Predicts sites of metabolism and resulting metabolites. | StarDrop, MetaSite, Meteor Nexus, Semeta |

| Molecular Docking Software | Simulates the binding of a ligand to a receptor or enzyme. | AutoDock, DOCK |

| Quantum Chemistry Software | Calculates electronic structure and reaction energetics. | Gaussian, Spartan |

| Molecular Dynamics Software | Simulates the dynamic behavior of molecular systems. | Amber, GROMACS, CHARMM |

This table provides examples of software categories and is not an exhaustive list.

Future Research Directions and Methodological Advancements

Innovations in Deuterium (B1214612) Labeling Technologies

The synthesis of deuterated compounds like (R)-Tamsulosin-d5 hydrochloride is foundational to their use. Traditionally, the synthesis of labeled compounds can be a multi-step process. However, the field of chemical synthesis is continuously evolving, with new methods offering more efficient and precise ways to introduce deuterium into complex molecules.

Future advancements in this area are expected to focus on:

Site-Selective Labeling: A significant challenge in synthesis is placing the deuterium atoms at specific, desired locations within a molecule. Innovations in catalysis are providing solutions. For instance, methods using iridium(I) catalysts have been developed for the highly selective deuteration of N-heterocycles, which are common motifs in pharmaceuticals. acs.org Silver-catalyzed C-H bond deuteration is another emerging technique for medicinally relevant five-membered aromatic heterocycles. nih.gov Such methods could offer more direct and efficient pathways to synthesize this compound or create novel, selectively deuterated analogs for research.

Late-Stage Deuteration: The ability to introduce deuterium into a molecule at a late stage of its synthesis is highly desirable as it reduces the number of steps and allows for the labeling of complex, fully-formed drug molecules. chemrxiv.org Research into novel catalytic systems, including those based on supported iridium nanoparticles, is enabling the regioselective deuteration of complex molecules under mild conditions. chemrxiv.org These approaches could streamline the production of (R)-Tamsulosin-d5 and other labeled pharmaceuticals.

Cost-Effective Deuterium Sources: The development of methods that use inexpensive and readily available deuterium sources, such as deuterium oxide (D₂O) or deuterated solvents like C₆D₆, is a key area of innovation. nih.govchemrxiv.org Photocatalytic methods are also being explored to facilitate deuteration under mild conditions using accessible deuterium sources. researchgate.net

These innovations promise to make the synthesis of specifically labeled compounds like this compound more efficient, cost-effective, and versatile, opening the door to a wider range of research applications. simsonpharma.com

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The use of stable isotope-labeled compounds is critical for the accuracy and reproducibility of "omics" technologies, which involve the large-scale study of biological molecules.

Metabolomics

Metabolomics, the comprehensive analysis of small molecules (metabolites) in a biological system, relies heavily on mass spectrometry. thermofisher.com A major challenge in this field is the "matrix effect," where components in a biological sample can interfere with the measurement of the analyte of interest, leading to inaccurate quantification. kcasbio.com

This compound serves as an ideal internal standard to overcome this issue. aptochem.com Because it is chemically almost identical to the non-labeled tamsulosin (B1681236), it co-elutes during chromatography and experiences similar matrix effects. aptochem.comkcasbio.com By adding a known amount of the deuterated standard to a sample, researchers can normalize the data, correcting for variations in sample preparation and instrument response. texilajournal.comthermofisher.com

Future directions for integrating this compound with metabolomics include:

Standardized Clinical Metabolomics: Using stable isotope-labeled standards is a cornerstone for developing standardized, high-throughput clinical metabolomics assays. thermofisher.com This allows for reliable comparison of data across large patient cohorts and different laboratories.

Metabolic Pathway Analysis: While (R)-Tamsulosin-d5 is used to quantify its parent drug, its application can be part of broader metabolomics studies to understand how tamsulosin treatment affects various metabolic pathways. A recent study in rats, for example, used LC-Q-TOF/MS/MS to investigate how tamsulosin altered plasma metabolite profiles, identifying changes in retinol, sphingolipid, and amino acid metabolism. nih.gov The use of a deuterated standard in such studies ensures the accuracy of the primary drug measurement, anchoring the wider metabolic observations.

Proteomics

Proteomics, the large-scale study of proteins, also benefits immensely from stable isotope labeling. creative-proteomics.com Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) metabolically incorporate heavy amino acids into proteins, allowing for quantitative comparison of proteomes under different conditions. nih.gov Another approach involves using isotopically labeled peptides as internal standards for the absolute quantification of specific proteins. isotope.com

While this compound is a small molecule, its integration with proteomics could be envisioned in several ways:

Targeted Proteomics: In studies investigating the effect of tamsulosin on specific protein targets or pathways, a deuterated version of the drug could be used alongside heavy-labeled peptide standards. This would allow for the simultaneous and accurate quantification of both the drug and the proteins of interest in a single experiment.

Drug-Protein Interaction Studies: Advanced mass spectrometry techniques can be used to study how a drug interacts with its protein targets. The use of a labeled drug could help in identifying and quantifying these interactions with greater precision.

The integration of deuterated standards like this compound is fundamental to enhancing the quality and reliability of data from advanced omics technologies, providing a clearer picture of a drug's physiological impact.

Development of Novel Research Applications for Deuterated Pharmaceuticals

The application of deuterium in pharmaceuticals is expanding beyond its use in tracer and internal standard applications. wsu.edu Strategic replacement of hydrogen with deuterium can alter a drug's metabolic fate, a concept that has led to the development of new therapeutic entities. uniupo.itnih.gov This "deuterium switch" can improve a drug's pharmacokinetic profile, reduce toxic metabolites, and enhance efficacy. nih.gov The first FDA-approved deuterated drug, deutetrabenazine, exemplifies this success. uniupo.it

For a compound like tamsulosin, this opens up several novel research applications:

Mechanistic Probes: Deuterated compounds can be used as mechanistic probes to elucidate the precise steps of enzymatic reactions and metabolic pathways. researchgate.netsimsonpharma.com By observing the kinetic isotope effect upon deuteration at different positions, researchers can gain insights into which C-H bonds are broken during metabolism.

Development of Improved Therapeutics: Tamsulosin is metabolized in the liver primarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. drugbank.comresearchgate.netnih.gov This metabolism leads to several breakdown products. researchgate.netmdpi.com A future research direction could involve creating a new version of tamsulosin where deuterium is placed at a "soft spot"—a position on the molecule that is susceptible to metabolic attack. This could potentially slow down its breakdown, leading to a longer half-life, more stable plasma concentrations, or a different metabolite profile that might reduce side effects. nih.govscienceopen.com

Diagnostic Tools: The unique mass of deuterated compounds makes them valuable in diagnostic applications, especially those involving mass spectrometry. While this compound is already used for quantification, novel deuterated probes could be designed for more complex diagnostic assays, such as in vivo metabolic imaging or tracing the distribution of the drug to specific tissues.

The exploration of these applications represents a shift from using deuterated compounds as passive analytical tools to active agents in both research and therapeutic development.

Expanding the Scope of Kinetic Isotope Effect Studies for Drug Discovery

The kinetic isotope effect (KIE) is a phenomenon where replacing an atom with a heavier isotope changes the rate of a chemical reaction. drugdiscoveryopinion.com The C-D bond is stronger than the C-H bond, so reactions that involve breaking this bond in a rate-limiting step can be significantly slower. drugdiscoveryopinion.com This effect is a powerful tool in drug discovery. portico.org

Medicinal chemists can intentionally substitute hydrogen with deuterium at metabolically vulnerable sites to slow down clearance by enzymes like the cytochrome P450 (CYP) family. portico.orgnih.gov This strategy has been explored since the 1960s and has gained significant momentum, leading to multiple deuterated drug candidates entering clinical trials. nih.govresearchgate.net

For tamsulosin, expanding the scope of KIE studies could provide valuable insights for developing a next-generation therapeutic. Tamsulosin is extensively metabolized by CYP3A4 and CYP2D6 into several major metabolites. researchgate.netnih.govpharmgkb.org

| Metabolite | Formation Pathway | Primary Enzyme |

| M-1 | O-deethylation | CYP3A4 |

| M-3 | m-hydroxylation | CYP2D6 |

| M-4 | O-demethylation | CYP2D6 |

| AM-1 | Oxidative deamination | CYP3A4 |

| Data sourced from multiple studies. drugbank.comresearchgate.netnih.govmdpi.com |

Future KIE studies on tamsulosin could involve:

Systematic Deuteration and Metabolic Profiling: Synthesizing different versions of tamsulosin with deuterium placed at various positions (e.g., on the ethoxy group, the methoxy (B1213986) group, or the propyl chain) and then studying their metabolism in vitro using human liver microsomes. This would reveal which positions exhibit a significant KIE.

Modulating Metabolite Formation: By observing how deuteration at different sites alters the ratio of metabolites, researchers could design a drug that minimizes the formation of a specific metabolite that may be associated with side effects or that is inactive.

Improving Pharmacokinetic Properties: A significant KIE at a primary metabolic site could lead to a deuterated tamsulosin with a longer half-life and increased systemic exposure, potentially allowing for lower or less frequent dosing. nih.gov

Such studies would move beyond the current use of this compound as a simple analytical tool and leverage the principles of KIE to rationally design a potentially superior therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten